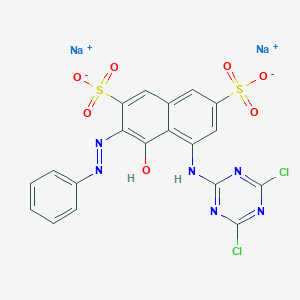

C.I. Reactive red 2

描述

Procion red MX-5B is a 2,4-dichloro-1,3,5-triazine with a multi-substituted napthalen-1-ylamino substituent at the 6-position. It has a role as a dye. It is an azo compound and a chloro-1,3,5-triazine.

科学研究应用

金属氢氧化物污泥上的吸附

反应性红2 (RR-2) 因其在金属氢氧化物上的吸附等温线而受到研究 . 这项研究促进了我们对金属氢氧化物如何通过吸附反应捕获染料分子 RR-2 用于水污染处理的理解 .

Bi2WO6 系统中的光降解

反应性红2 被用于研究制备的 Bi2WO6 的光催化活性 . 阐明了 RR2 浓度、Bi2WO6 剂量和 pH 对 RR2 光降解的影响 .

光催化过程

光催化过程已被应用于降解合成染料废水的有机物含量,其中反应性红2 被用作有机污染物模型 .

固定化生物量的生物吸附

反应性红2 从水溶液中通过海藻酸钙固定化青霉菌属 sp. 生物量已在间歇系统中得到研究 .

环境科学与污染研究

反应性红2 已被用于环境科学和污染研究,特别是在研究染料污染物对水生生物光合作用的负面影响方面 .

健康风险评估

反应性红2 已被用于健康风险评估研究。 染料的存在会导致人类相当大的健康风险,加剧肝脏、肾脏和中枢神经系统等重要器官的疾病,可能导致严重的健康并发症 .

作用机制

Target of Action

C.I. Reactive Red 2 (RR2) is primarily targeted towards organic pollutants in the environment . It is used in various industrial processes, particularly in textile industries, and can often be found in wastewater .

Mode of Action

The mode of action of RR2 involves its interaction with other substances to bring about a change in color or decolorization. This is particularly evident in processes such as ozonation catalyzed by Fe (II) and UV , and photodegradation in the Bi2WO6 system . In these processes, RR2 interacts with the catalysts to undergo a color change, which is a key aspect of its functionality.

Biochemical Pathways

The biochemical pathways affected by RR2 primarily involve the degradation of organic pollutants. In the presence of catalysts like Fe (II), UV, or Bi2WO6, RR2 undergoes a series of reactions that lead to its decolorization . These reactions are part of the larger process of pollutant degradation in the environment.

Result of Action

The primary result of RR2’s action is the decolorization of the dye itself and the degradation of organic pollutants. This is achieved through its interaction with catalysts in processes such as ozonation and photodegradation . The rate of RR2 removal or decolorization can be influenced by factors such as the concentration of RR2, the dose of the catalyst, and the pH of the solution .

Action Environment

The action, efficacy, and stability of RR2 are influenced by various environmental factors. For instance, the pH of the solution can affect the rate of RR2’s decolorization . Similarly, the presence and concentration of catalysts like Fe (II), UV, or Bi2WO6 can significantly impact the effectiveness of RR2’s decolorization and pollutant degradation processes .

生化分析

Biochemical Properties

The exact biochemical properties of C.I. Reactive Red 2 are not well-studied. It is known that reactive dyes can interact with various biomolecules. For instance, they can bind to proteins and enzymes, potentially altering their function . The nature of these interactions is largely dependent on the specific structure of the dye and the biomolecule involved .

Cellular Effects

The effects of this compound on cells are not well-documented. It is known that reactive dyes can have various effects on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism The exact effects of CI

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that reactive dyes can interact with biomolecules at the molecular level. For instance, they can bind to enzymes, potentially inhibiting or activating them . They can also interact with DNA, potentially causing changes in gene expression . Further research would be needed to determine the specific molecular mechanisms of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of CIIt is known that reactive dyes can have long-term effects on cellular function . For instance, they can cause changes in cell signaling pathways and gene expression that persist over time The stability and degradation of CI

Dosage Effects in Animal Models

The effects of different dosages of CIIt is known that reactive dyes can have toxic or adverse effects at high doses . For instance, they can cause damage to various organs and tissues The specific dosage effects of CI

Metabolic Pathways

The metabolic pathways that CIIt is known that reactive dyes can interact with various enzymes and cofactors . They can also have effects on metabolic flux and metabolite levels The specific metabolic pathways that CI

Transport and Distribution

The transport and distribution of CIIt is known that reactive dyes can interact with various transporters and binding proteins . They can also have effects on their localization or accumulation The specific transport and distribution of CI

Subcellular Localization

The subcellular localization of CIIt is known that reactive dyes can be directed to specific compartments or organelles through targeting signals or post-translational modifications The specific subcellular localization of CI

属性

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDJOJCYUSIEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-86-7 (Parent) | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10889666, DTXSID70924123 | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-49-8, 106740-69-6, 12226-03-8 | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

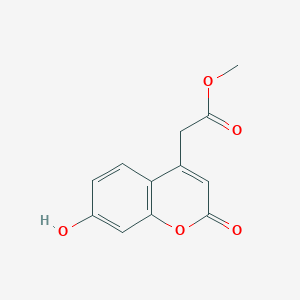

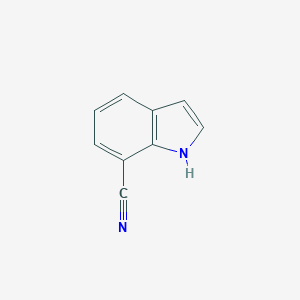

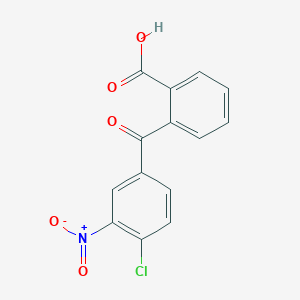

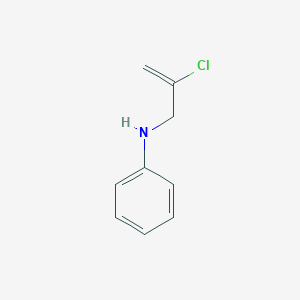

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of C.I. Reactive Red 2?

A1: The molecular formula of RR2 is C27H18ClN7Na4O15S4 and its molecular weight is 877.98 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize UV-Vis spectroscopy to analyze RR2. This technique provides information about the dye's light absorption properties, particularly its characteristic peak in the visible region, which is responsible for its red color. [, , , , , , , , , , , , , ] Additionally, Fourier transform infrared (FTIR) spectroscopy can be employed to identify functional groups within the RR2 molecule. [, ]

Q3: What are the common methods employed for the degradation of this compound in wastewater treatment?

A3: Numerous Advanced Oxidation Processes (AOPs) have been investigated for RR2 degradation. These methods generate highly reactive species that effectively break down the dye molecule. Some prominent examples include:

Q4: What are the roles of different catalysts and their mechanisms in RR2 degradation?

A4: Various catalysts enhance the degradation of RR2 through different mechanisms:

Q5: What are the environmental concerns associated with this compound?

A6: The release of RR2-containing wastewater into the environment raises concerns due to its toxicity to aquatic life and potential carcinogenicity. The dye's complex structure and resistance to natural degradation contribute to its persistence in the environment, leading to bioaccumulation and long-term ecological damage. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)

![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)